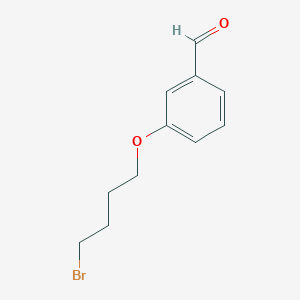

3-(4-Bromobutoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

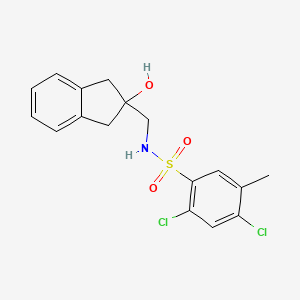

“3-(4-Bromobutoxy)benzaldehyde” is a chemical compound with the molecular formula C11H13BrO2 . It is used in laboratory chemicals and for scientific research and development .

Synthesis Analysis

The synthesis of “3-(4-Bromobutoxy)benzaldehyde” involves an alkylation reaction . The reaction conditions include the use of potassium carbonate in propan-2-one for 48 hours under reflux . Other synthesis methods involve the use of potassium carbonate in acetonitrile at 40℃ for 4 hours, or in N,N-dimethyl-formamide at 20℃ .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

3-(4-Bromobutoxy)benzaldehyde is used in the synthesis of fluorophores for efficient near ultraviolet emissive Organic Light-Emitting Diodes . These OLEDs are based on Phenanthroimidazole-Alkyl spacer-Carbazole fluorophores .

Synthesis of Intermediates

This compound is used in the synthesis of intermediates such as 4-(4-(9H-carbazol-9-yl)butoxy) benzaldehyde . This intermediate is used in further reactions to create other complex molecules .

NMR Spectroscopy

3-(4-Bromobutoxy)benzaldehyde and its derivatives are often characterized using NMR spectroscopy . This technique provides detailed information about the structure and composition of the molecule .

Energy Storage Devices

Salen-type complexes with transition metals and corresponding polymers, which can be synthesized using 3-(4-Bromobutoxy)benzaldehyde, attract great scientific interest due to their high electrochemical properties and potential for use as part of next generation organic energy storage devices .

Synthesis of Modified Salen-Type Complexes

3-(4-Bromobutoxy)benzaldehyde can be used in the direct alkylation of 2,3-dihydroxybenzaldehyde with 4-(4-bromobutoxy) 2,2,6,6-tetramethylpiperidine-1-oxyl . This provides the possibility to easily immobilize materials with TEMPO by using different linkers .

Conductive Polymer-Based Electrodes

Polymeric metal complexes with Salen-type Schiff base ligands, which can be synthesized using 3-(4-Bromobutoxy)benzaldehyde, might be promising candidates for the creation of highly conducting polymer-based electrodes for energy storage devices .

Orientations Futures

A paper titled “2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde” discusses the potential of Salen-type complexes with transition metals and corresponding polymers for use in highly conducting polymer-based electrodes for energy storage devices . The paper suggests that “3-(4-Bromobutoxy)benzaldehyde” could be used as a precursor for a modified Salen-type complex . This opens the way for easy modification of Salen-type complexes to increase their specific characteristics .

Propriétés

IUPAC Name |

3-(4-bromobutoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNZUKCMRZMELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCBr)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromobutoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2757752.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757758.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2757759.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2757763.png)

![[2-(4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2757765.png)

![(1-Methylsulfonylpiperidin-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2757766.png)

![3-Methyl-6-[[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2757767.png)

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2757769.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2757770.png)